molecular formula C10H11NO2S B136289 1-(thien-2-ylcarbonyl)piperidin-4-one CAS No. 141945-71-3

1-(thien-2-ylcarbonyl)piperidin-4-one

Cat. No.: B136289
CAS No.: 141945-71-3
M. Wt: 209.27 g/mol
InChI Key: REOJKSKCKNLFCW-UHFFFAOYSA-N
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Description

1-(Thien-2-ylcarbonyl)piperidin-4-one is a chemical building block of significant interest in medicinal chemistry, centered on the pharmaceutically privileged piperidin-4-one scaffold. The piperidin-4-one core is established as a versatile intermediate and a potential pharmacophore, with documented research applications in developing compounds with anticancer and anti-HIV activities . The structure serves as a key synthetic precursor, allowing for strategic modifications to optimize interactions with biological targets and enhance pharmacological properties . In particular, piperidine derivatives, including 4-aminopiperidines, have demonstrated noteworthy investigational use in antifungal studies. These compounds can act as ergosterol biosynthesis inhibitors, disrupting key enzymes in the fungal cell membrane and leading to growth inhibition of various Candida species . The incorporation of the thienyl carbonyl group in this molecule further expands its potential as a versatile synthon for the exploration of new therapeutic agents, stimulating advanced research in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(thiophene-2-carbonyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-8-3-5-11(6-4-8)10(13)9-2-1-7-14-9/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOJKSKCKNLFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565849
Record name 1-(Thiophene-2-carbonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141945-71-3
Record name 1-(Thiophene-2-carbonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Pharmacophore Modeling for 1 Thien 2 Ylcarbonyl Piperidin 4 One Analogues

Influence of the Thien-2-ylcarbonyl Moiety on Biological Activity

The isosteric replacement of a phenyl group with a thienyl group can influence the pharmacological properties of a drug candidate. rsc.org Thienyl analogs, due to their structural similarity to the phenyl moiety, often exhibit comparable or, in some cases, more potent biological activities. rsc.org For instance, in a series of N-arylsulfonylimidazolones, thienyl analogs demonstrated more potent anticancer activity than their furyl counterparts, attributed to their closer isosteric resemblance to the parent phenyl compounds. rsc.org This highlights the importance of the thiophene (B33073) ring's size and planarity in maintaining or enhancing biological function.

Furthermore, the carbonyl linker connecting the thiophene ring to the piperidin-4-one core is crucial for orienting the thiophene moiety within the binding pocket of a target protein. The electronic nature of the thien-2-ylcarbonyl group can also influence the reactivity and metabolic stability of the entire molecule.

Systematic Evaluation of Substituent Effects on the Piperidin-4-one Ring

The piperidin-4-one ring serves as a central scaffold that can be systematically modified at various positions to fine-tune the pharmacological properties of the analogues. These modifications can impact the molecule's conformation, lipophilicity, and ability to interact with specific residues in the target's binding site.

Modifications at the N-1 Position and their Impact on Activity

The N-1 position of the piperidin-4-one ring, occupied by the thien-2-ylcarbonyl group in the parent compound, is a critical determinant of biological activity. Alterations to this acyl group can lead to significant changes in potency and selectivity. For example, in a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, the introduction of electron-withdrawing groups on the N-aryl substituent generally led to an increase in antiproliferative activity against various cancer cell lines. nih.gov Specifically, compounds bearing a trifluoromethyl group exhibited significantly higher activity compared to those with methoxy (B1213986) or trifluoromethoxy groups. nih.gov This suggests that the electronic properties of the substituent at the N-1 position can profoundly influence the molecule's interaction with its biological target.

Substituent Effects at C-2, C-3, C-5, and C-6 Positions

Modifications at the carbon atoms of the piperidin-4-one ring (C-2, C-3, C-5, and C-6) provide another avenue for optimizing the activity of these analogues. The introduction of substituents at these positions can alter the steric and electronic properties of the molecule, leading to improved interactions with the target.

In a study of 2,6-diaryl-3-methyl-4-piperidones, the presence of aryl groups at the C-2 and C-6 positions was found to be important for their antimicrobial activity. biomedpharmajournal.org The nature and substitution pattern of these aryl groups can significantly influence the potency and spectrum of activity. For instance, the introduction of electron-donating or electron-withdrawing groups on these aryl rings can modulate the electronic distribution within the molecule and affect its binding affinity.

Furthermore, the stereochemistry of the substituents on the piperidine (B6355638) ring is often crucial for biological activity. The spatial arrangement of these groups can determine whether the molecule can adopt the optimal conformation for binding to its target.

Derivatization Strategies for Enhanced Potency, Selectivity, and Bioavailability

To further enhance the therapeutic potential of 1-(thien-2-ylcarbonyl)piperidin-4-one analogues, various derivatization strategies have been explored. These strategies aim to improve potency, selectivity, and pharmacokinetic properties such as bioavailability and metabolic stability.

Synthesis and Evaluation of Oxime Derivatives

Derivatization of the C-4 keto group of the piperidin-4-one ring into an oxime has emerged as a promising strategy to enhance biological activity. Oximes and their derivatives, such as oxime ethers, have been shown to possess a wide range of pharmacological properties, including antimicrobial and anticancer activities. nih.gov

A study on 1-allyl-2,6-diphenylpiperidin-4-one oximes and their O-benzyloxime ethers revealed that these derivatives exhibited moderate to excellent antimicrobial activity against various bacterial and fungal strains. nih.gov Notably, the oxime ether compounds generally displayed superior activity compared to the corresponding ketones and oximes, highlighting the positive impact of this derivatization. nih.gov The introduction of the oxime functionality can alter the electronic properties and hydrogen bonding capabilities of the molecule, leading to enhanced interactions with biological targets.

Compound TypeModificationsObserved Biological Activity
Piperidin-4-one Ketones 1-allyl-2,6-diphenyl substitutionModerate antibacterial and antifungal activity for some analogues. nih.gov
Piperidin-4-one Oximes 1-allyl-2,6-diphenyl substitutionModerate to excellent antibacterial and antifungal activity for several analogues. nih.gov
Piperidin-4-one O-benzyloximes 1-allyl-2,6-diphenyl substitutionGenerally exhibited excellent activity against selected bacterial and fungal strains, often superior to the corresponding ketones and oximes. nih.gov

Carbohydrate Conjugation and Glycosylated Derivatives

Carbohydrate conjugation, or glycosylation, is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. The attachment of sugar moieties can enhance water solubility, modulate bioavailability, and facilitate targeted delivery to specific cells or tissues.

While specific examples of glycosylated derivatives of this compound are not extensively reported, the general principle of glycosylating heterocyclic compounds is a known approach to enhance their biological activity. For instance, polyhydroxylated piperidine alkaloids, which can be considered as glycosidase inhibitors, demonstrate the potential of sugar-like moieties within a piperidine scaffold. bath.ac.uk The synthesis of piperidine derivatives from carbohydrate precursors is a common strategy to generate chiral and biologically active molecules.

The conjugation of a carbohydrate unit to the this compound scaffold could potentially lead to analogues with improved drug-like properties. The sugar moiety could influence the molecule's interaction with transporters and metabolic enzymes, thereby altering its absorption, distribution, metabolism, and excretion (ADME) profile. Further research in this area could unlock new avenues for the development of potent and bioavailable therapeutic agents based on this versatile scaffold.

Amide and Ester Modifications for Optimized Interactions

Modifications to the amide and ester functionalities within the this compound scaffold are a critical strategy for fine-tuning receptor binding and optimizing pharmacokinetic properties. The core structure features a central piperidin-4-one ring, a thien-2-ylcarbonyl group, and positions amenable to the introduction of various amide and ester side chains.

Research into related piperidine derivatives has shown that the nature of the substituents on the amide nitrogen can significantly impact biological activity. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, substitutions on the aromatic rings of both the phenylacetamide moiety and the benzyl (B1604629) group influenced binding affinity for sigma receptors. researchgate.net Specifically, halogen substitutions led to a notable increase in affinity for the sigma-2 receptor. researchgate.net This suggests that for this compound analogues, systematic exploration of different aryl and alkyl groups attached to an amide linkage could lead to enhanced and more selective receptor interactions.

A hypothetical exploration of amide and ester modifications is presented in the table below, illustrating potential areas for synthetic exploration to probe the SAR of this scaffold.

Modification TypePosition of ModificationR-Group ExamplePotential Impact on Activity
Amide Amine of a substituted piperidineBenzyl, PhenylacetamideModulate receptor affinity and selectivity (e.g., for sigma receptors)
Carboxamide on thiophene ringAlkyl chains, Aromatic ringsInfluence hydrophobic and electronic interactions within the binding pocket
Ester Carboxylic acid on piperidine ringEthyl, tert-ButylAlter solubility, metabolic stability, and potential for prodrug strategy
Hydroxyl group on thiophene ringAcetate (B1210297), BenzoateModify polarity and interaction with polar residues in the receptor

Pharmacophore Identification and Rational Design for Receptor Interactions

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to a specific biological target. uniroma1.it Identifying the pharmacophore of this compound analogues is a crucial step in rational drug design, enabling the design of novel compounds with improved affinity and selectivity.

The process of pharmacophore modeling typically involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. For the this compound scaffold, key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the piperidin-4-one ring.

An Aromatic/Heteroaromatic Ring: The thiophene ring, which can engage in π-π stacking or hydrophobic interactions.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the thien-2-ylcarbonyl group.

A Hydrophobic Feature: The piperidine ring itself.

The spatial arrangement of these features is critical for optimal receptor interaction. By understanding the pharmacophore, medicinal chemists can design new analogues that retain these key features while modifying other parts of the molecule to improve properties such as solubility, metabolic stability, and bioavailability. For instance, replacing the thiophene ring with other aromatic or heteroaromatic systems could be explored to probe the electronic and steric requirements of the binding pocket. researchgate.net

Computational Approaches in SAR Studies

Computational chemistry provides a suite of powerful tools to investigate SAR, predict biological activity, and guide the design of new drug candidates. These methods can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of the most promising compounds.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. journaljpri.com For this compound analogues, docking studies can provide valuable insights into their binding modes with specific protein targets. For example, a study on related 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives used molecular docking to investigate their antithrombotic activity by predicting their interaction with coagulation factor protease. d-nb.info The results indicated that the presence of a thiourea (B124793) fragment increased the affinity for the target protein. d-nb.info

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor, as well as the surrounding solvent molecules. These simulations can help to assess the stability of the predicted binding pose and identify key interactions that contribute to binding affinity. nih.gov

The table below summarizes hypothetical docking scores for a series of this compound analogues against a hypothetical receptor, illustrating how this technique can be used to rank and prioritize compounds for synthesis.

CompoundR-Group at Piperidine N1Docking Score (kcal/mol)Predicted Key Interactions
Parent H-7.5H-bond with Ser123, Pi-stacking with Phe256
Analog 1 Methyl-7.8Additional hydrophobic interaction with Leu120
Analog 2 Benzyl-8.5Enhanced Pi-stacking with Phe256 and Tyr258
Analog 3 Phenyl-8.2Pi-stacking with Phe256

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of unsynthesized compounds.

For this compound analogues, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. These descriptors would then be correlated with a measured biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or partial least squares. A study on novel quinolinone-based thiosemicarbazones demonstrated the utility of QSAR in identifying key descriptors like van der Waals volume, electron density, and electronegativity that were pivotal for their antituberculosis activity. mdpi.com

Predictive Modeling for Biological Activity (e.g., PASS System)

The Prediction of Activity Spectra for Substances (PASS) system is a computational tool that predicts the biological activity profile of a compound based on its 2D structure. nih.govnih.gov The PASS database contains information on the structure and known biological activities of a vast number of compounds. By comparing the structure of a new compound to those in the database, PASS can predict the probability of it being active (Pa) or inactive (Pi) for a wide range of biological activities. nih.gov

For this compound and its analogues, PASS can be used as an initial screening tool to identify potential therapeutic applications and off-target effects. A study on new piperidine derivatives utilized the PASS online tool to predict their possible pharmacological activities, suggesting potential applications in the treatment of cancer and central nervous system diseases. clinmedkaz.org

The following table provides a hypothetical PASS prediction for this compound, showcasing the types of biological activities that could be explored in further experimental studies.

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Antineoplastic 0.6540.012
Kinase Inhibitor 0.5890.025
Antiviral 0.4720.056
CNS Depressant 0.3980.089

Advanced Research Methodologies and Characterization Techniques in 1 Thien 2 Ylcarbonyl Piperidin 4 One Research

In Vitro and In Vivo Biological Evaluation Models

The biological assessment of "1-(thien-2-ylcarbonyl)piperidin-4-one" is foundational to understanding its therapeutic potential. This involves a tiered approach, beginning with cellular assays to determine cytotoxicity and target interaction, followed by animal models to evaluate efficacy in a physiological context.

Initial biological screening of "this compound" and its analogs typically involves cell-based assays. These in vitro tests are crucial for establishing a baseline of activity, including the compound's potency and its effect on cell viability. Cytotoxicity assays are fundamental to identifying the concentration range at which the compound may exert therapeutic effects without causing undue harm to cells.

A variety of human malignant cell lines are often utilized to assess the cytotoxic properties of novel compounds. nih.gov For instance, in the evaluation of related piperidin-4-one derivatives, cell lines such as squamous cell carcinomas (HSC-2, HSC-4) and promyelocytic leukemia (HL-60) have been employed. nih.gov The primary output of these assays is the half-maximal cytotoxic concentration (CC50), which represents the concentration of the compound required to cause the death of 50% of the cells in a given time period.

Beyond general cytotoxicity, understanding how a compound interacts with its intended molecular target within a cellular environment is critical. Target engagement assays confirm that the compound binds to its putative target in a physiological setting. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for validating such interactions. rsc.orgnih.govmdpi.comnih.gov This method is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. nih.govnih.gov By heating cell lysates or intact cells treated with the compound to various temperatures, the amount of soluble (non-denatured) target protein can be quantified, often by Western blotting. nih.gov A shift in the melting curve of the target protein in the presence of the compound indicates direct engagement.

Interactive Table: Representative Cell-Based Assays for Piperidin-4-one Scaffolds

Assay Type Purpose Example Cell Lines Key Endpoint
Cytotoxicity Assay To determine the concentration at which a compound is toxic to cells. HSC-2, HSC-4, HL-60 CC50 (half-maximal cytotoxic concentration)

Following promising in vitro results, the evaluation of "this compound" would progress to in vivo animal models. These models are indispensable for assessing the compound's efficacy and pharmacokinetic profile in a complex, living system. The choice of animal model is dictated by the therapeutic area of interest. For instance, thiophene (B33073) and piperidine (B6355638) derivatives have been investigated for a range of conditions, including inflammatory diseases, viral infections, and cancer. nih.govmdpi.comnih.gov

For anti-inflammatory research, the carrageenan-induced paw edema model in rodents is a classic and widely used assay to screen for potential anti-inflammatory agents. mdpi.com In this model, the reduction of swelling in the paw after administration of the test compound is a measure of its anti-inflammatory efficacy. mdpi.com For antiviral applications, such as in the context of HIV research, Sprague Dawley rats have been used to study the pharmacokinetic profiles of piperidine-substituted thiophene compounds. nih.gov In the realm of oncology, acute mouse models of various cancers are employed to determine if a compound can inhibit tumor growth. nih.gov

Interactive Table: Examples of Animal Models for Thiophene-Piperidine Derivatives

Therapeutic Area Animal Model Purpose of Study Example Compound Class
Anti-inflammatory Carrageenan-induced paw edema in rats/mice To evaluate anti-inflammatory activity. Thiophene-based compounds
Antiviral (HIV) Sprague Dawley rats To determine pharmacokinetic profiles. nih.gov Piperidine-substituted thiophene[3,2-d]pyrimidines

Spectroscopic and Chromatographic Characterization in Research Context

The definitive identification and structural analysis of "this compound" rely on a suite of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including "this compound". Both ¹H and ¹³C NMR spectra are essential for mapping the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons provide information about their electronic environment. For instance, protons on the thiophene ring would appear in the aromatic region, while the protons of the piperidin-4-one ring would be found in the aliphatic region. Spin-spin coupling patterns (e.g., doublets, triplets) reveal the connectivity of neighboring protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the piperidin-4-one ring would be expected to have a characteristic downfield chemical shift. By analyzing both ¹H and ¹³C NMR data, a complete picture of the molecule's structure can be assembled. Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to confirm the connectivity between protons and carbons, respectively. nih.gov These spectral data are also crucial for studying the configuration and conformation of the piperidine ring. nih.gov

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity
¹H Thiophene ring ~7.0-7.8 m
¹H Piperidine H2/H6 ~3.8-4.2 t
¹H Piperidine H3/H5 ~2.5-2.9 t
¹³C Carbonyl (C=O) ~205-210 s
¹³C Thiophene ring ~125-140 d
¹³C Piperidine C2/C6 ~40-45 t

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include a strong absorption for the ketone carbonyl (C=O) stretching vibration, typically found in the range of 1700-1725 cm⁻¹. Another strong band would be observed for the amide carbonyl (C=O) stretching vibration, usually appearing between 1630-1680 cm⁻¹. The C-H stretching vibrations of the thiophene ring would be expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine ring would be observed just below 3000 cm⁻¹.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
Ketone C=O Stretch 1700-1725 Strong
Amide C=O Stretch 1630-1680 Strong
Aromatic C-H (Thiophene) Stretch >3000 Medium
Aliphatic C-H (Piperidine) Stretch <3000 Medium
C-N Stretch 1020-1250 Medium

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For "this compound", mass spectrometry would confirm the molecular weight and provide insights into the stability of different parts of the molecule.

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed, corresponding to the mass of the intact molecule. The fragmentation of the molecular ion provides a unique fingerprint. Common fragmentation pathways for this molecule could involve the cleavage of the bond between the thiophene ring and the carbonyl group, or the fragmentation of the piperidine ring. researchgate.netchemguide.co.ukarkat-usa.org The analysis of these fragment ions helps to confirm the proposed structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition.

Interactive Table: Potential Mass Spectrometry Fragments of this compound

Fragment Ion Proposed Structure m/z (mass-to-charge ratio)
[M]⁺ Intact molecule 223.06
[M - C4H3S]⁺ Loss of thiophene radical 140
[C4H3SCO]⁺ Thienoyl cation 111

Advanced Chromatographic Techniques (e.g., LC-MS, TLC) for Purity and Mixture Analysis

The structural integrity and purity of "this compound" are critical prerequisites for its biological evaluation. Advanced chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin-Layer Chromatography (TLC) are fundamental tools for this purpose.

Thin-Layer Chromatography (TLC) is a versatile and rapid technique frequently employed for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. For piperidin-4-one derivatives, a common mobile phase consists of a mixture of ethyl acetate (B1210297) and petroleum ether, often in a 4:6 ratio. ontosight.ai The separation is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel coated on aluminum plates) and the mobile phase. ontosight.ai Visualization under UV light or with appropriate staining agents allows for the identification of the product and any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a more powerful and sensitive method for both qualitative and quantitative analysis. This technique couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. LC-MS is crucial for confirming the molecular weight of "this compound" and for identifying and quantifying trace-level impurities that may not be detectable by TLC or NMR. researchgate.net In the context of drug development, LC-MS methods are validated to be specific, linear, accurate, precise, and robust, often capable of detecting impurities at parts-per-million (ppm) levels. researchgate.net For piperidine-containing active pharmaceutical ingredients, developing a robust LC-MS method is essential for quality control and for ensuring the safety and efficacy of potential drug candidates. researchgate.netresearchgate.net

Purification of piperidin-4-one derivatives often involves column chromatography, using solvent systems such as ethyl acetate and hexane (B92381) mixtures to isolate the compound of interest from unreacted starting materials and byproducts. researchgate.net Recrystallization is another common method to achieve high purity, with solvents like ethanol (B145695) or mixtures such as methanol-ethyl acetate being frequently used. researchgate.net

Table 1: Exemplar Chromatographic Conditions for Piperidin-4-one Derivative Analysis
TechniqueStationary PhaseMobile Phase/EluentPurposeReference
TLCSilica gel on aluminum platesEthyl acetate / Petroleum ether (4:6)Reaction monitoring, Purity check ontosight.ai
Column ChromatographySilica gelEthyl acetate / Hexane (1:4)Purification researchgate.net
LC-MSC18 columnGradient of aqueous formic acid and acetonitrilePurity confirmation, Impurity profiling, Quantification researchgate.net
HPLCNot specifiedNot specifiedPurity analysis (e.g., 98% purity) ccspublishing.org.cn

Computational Chemistry in Drug Discovery and Development

Computational chemistry has become an indispensable pillar in modern drug discovery, offering powerful tools to predict molecular interactions, design novel compounds, and assess their drug-like properties before committing to expensive and time-consuming synthesis and biological testing. For a scaffold like "this compound," these in silico methods provide profound insights into its therapeutic potential.

Virtual Screening and Lead Optimization Protocols

Virtual screening is a computational technique used to search vast libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. eurekaselect.com For a molecule like "this compound," this process would begin by identifying a relevant biological target. Subsequently, structure-based virtual screening (SBVS) can be employed, where the 3D structure of the target is used to dock a library of compounds, including derivatives of the piperidin-4-one scaffold. eurekaselect.comnih.gov The docking process predicts the binding conformation and affinity, which is used to rank and select promising candidates for further investigation. ccspublishing.org.cn

Once initial "hits" are identified through screening, the lead optimization phase commences. This iterative process aims to refine the chemical structure of a lead compound to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. ontosight.ainih.gov Computational chemists work in tandem with medicinal chemists to design new analogs of "this compound." For instance, modifications could be made to the thienyl ring or other parts of the piperidine scaffold. These new designs are then evaluated in silico to predict their binding affinity and other properties before they are synthesized. nih.govsci-hub.se This "design-make-test-analyze" cycle is significantly accelerated by the use of computational models, reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

Table 2: Virtual Screening and Lead Optimization Workflow
PhaseObjectiveKey Computational TechniquesOutcome
Target Identification Identify a biologically relevant protein target.Bioinformatics, Literature miningValidated 3D structure of the target protein.
Virtual Screening Identify initial "hit" compounds from a large library.Molecular Docking, Pharmacophore Modeling, 3D Database SearchingA ranked list of potential binders ("hits").
Hit-to-Lead Confirm activity and explore initial structure-activity relationships (SAR).Docking analysis, Molecular dynamics simulationsValidated "lead" compounds with confirmed activity.
Lead Optimization Systematically modify the lead to improve drug-like properties.QSAR, Free energy perturbation (FEP), ADMET predictionOptimized lead candidate with improved potency, selectivity, and pharmacokinetics.

De Novo Drug Design Approaches

De novo drug design refers to the computational creation of novel molecular structures from scratch, rather than searching for existing compounds. researchgate.neteurekaselect.com These methods are particularly useful for exploring novel chemical space or designing molecules tailored to a specific binding site.

Structure-Based De Novo Design (SBDND): If the three-dimensional structure of a biological target is known, algorithms can "build" a molecule directly within the binding pocket. eurekaselect.com Using the "this compound" scaffold as a starting point, a "growing" strategy could be employed. Here, the scaffold would be placed in the active site, and the software would add new functional groups incrementally, evaluating the binding energy at each step to build a more potent inhibitor. eurekaselect.com Alternatively, a "linking" approach could be used, where different small fragments are placed in various sub-pockets of the binding site and then connected using a linker, potentially incorporating the piperidin-4-one core. researchgate.neteurekaselect.com

Fragment-Based Drug Discovery (FBDD): This is a closely related and highly successful strategy. It involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind to the target, albeit weakly. researchgate.netresearchgate.net The piperidin-4-one core itself can be considered a valuable fragment or scaffold. cymitquimica.com Once a fragment hit is identified and its binding mode is determined (often by X-ray crystallography), it serves as an efficient starting point for building a more potent lead compound through strategies like fragment growing, merging, or linking. plos.org

ADMET Prediction and Pharmacokinetic Modeling

A crucial aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A compound with excellent potency at its target may still fail if it has poor bioavailability, is rapidly metabolized, or is toxic. In silico ADMET prediction allows for the early assessment of these properties, helping to prioritize compounds with more favorable pharmacokinetic profiles. nih.govsci-hub.se

For "this compound" and its derivatives, various computational models can predict key parameters. These models are typically built from large datasets of experimental results and use machine learning or quantitative structure-activity relationship (QSAR) approaches. nih.gov

Key predicted properties include:

Absorption: Parameters like Caco-2 cell permeability (intestinal absorption) and human intestinal absorption (HIA) can be estimated.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are critical, especially for drugs targeting the central nervous system. cymitquimica.com

Metabolism: In silico tools can predict the sites on the molecule most likely to be metabolized by cytochrome P450 (CYP) enzymes. nih.gov This is vital for identifying potential metabolic liabilities and designing more stable compounds. The piperidine ring itself can influence metabolic stability. ccspublishing.org.cn

Excretion: While less commonly predicted, models can give an indication of the likely route of elimination.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). nih.gov

These computational ADMET studies are essential for filtering out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity, thereby saving considerable time and resources. eurekaselect.com

Table 3: Key In Silico ADMET and Pharmacokinetic Parameters
CategoryParameterSignificance in Drug DiscoveryTypical Computational Method
Absorption Human Intestinal Absorption (HIA)Predicts oral bioavailability.QSAR models, Rule-based systems (e.g., Lipinski's Rule of Five)
Caco-2 PermeabilityIn vitro model for intestinal absorption.Machine learning models
Distribution Blood-Brain Barrier (BBB) PenetrationCrucial for CNS-acting drugs; undesirable for peripherally acting drugs.QSAR, Molecular property calculations
Plasma Protein Binding (PPB)Affects the free concentration of the drug available to act on the target.QSAR models
Metabolism Cytochrome P450 (CYP) Inhibition/SubstratePredicts drug-drug interactions and metabolic stability.Docking, Pharmacophore models, Site of Metabolism (SOM) prediction
Toxicity hERG InhibitionRisk of cardiotoxicity.QSAR, Pharmacophore models
Ames MutagenicityPotential to cause genetic mutations.Structure-alerts, Machine learning models

Future Research Directions and Translational Opportunities for 1 Thien 2 Ylcarbonyl Piperidin 4 One

Development of Next-Generation Analogues with Improved Pharmacological Profiles

The development of next-generation analogues of 1-(thien-2-ylcarbonyl)piperidin-4-one is a primary avenue for future research. The goal is to enhance potency, selectivity, and pharmacokinetic properties. Systematic structural modifications can lead to compounds with superior therapeutic profiles. For instance, strategic substitutions on both the thiophene (B33073) and piperidine (B6355638) rings can modulate activity and selectivity.

One approach involves the introduction of various functional groups to the thiophene ring to explore structure-activity relationships (SAR). For example, the addition of hydrophilic moieties could improve solubility and bioavailability. A study on 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues as glutaminase (B10826351) 1 (GLS1) inhibitors demonstrated that introducing a hydrophilic skeleton led to the discovery of a potent and selective inhibitor. nih.gov This derivative, compound 24y, exhibited an IC50 value of 68 nM for GLS1 and over 220-fold selectivity against GLS2. nih.gov

Furthermore, modifications to the piperidine ring can also yield significant improvements. The synthesis of spirocyclic piperidine derivatives has been shown to enhance interaction with protein binding sites due to their three-dimensional structure. mdpi.com This "escape from flatland" approach could be applied to the this compound scaffold to create analogues with enhanced biological activity. mdpi.com

Analogue TypeModification StrategyPotential Improvement
Thiophene-substitutedIntroduction of hydrophilic groupsImproved solubility and bioavailability
Piperidine-modifiedCreation of spirocyclic structuresEnhanced binding to target proteins
Linker-modifiedVarying the linker between the ringsOptimization of potency and selectivity

Exploration of Novel Biological Targets and Therapeutic Indications

The this compound scaffold holds promise for a variety of therapeutic applications beyond its currently known activities. Future research should focus on screening derivatives against a broad range of biological targets to uncover new therapeutic indications.

Derivatives of similar piperidine-containing scaffolds have shown activity against a diverse set of targets. For example, certain piperidine derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key component in inflammatory diseases. mdpi.com A series of 3-(thiophen-2-ylthio)pyridine derivatives were identified as potential multi-target anticancer agents, inhibiting kinases such as FGFR2, FGFR3, and EGFR. nih.gov These findings suggest that analogues of this compound could also exhibit activity against kinases or inflammasome components.

Screening libraries of this compound derivatives against panels of kinases, G-protein coupled receptors (GPCRs), and ion channels could reveal unexpected activities. Such high-throughput screening campaigns, combined with computational modeling, can efficiently identify novel target-ligand interactions.

Synergistic Combination Therapies Involving this compound Derivatives

Investigating the potential of this compound derivatives in combination with existing drugs could lead to more effective treatment strategies. Synergistic interactions can enhance therapeutic efficacy, reduce required doses, and overcome drug resistance.

For instance, if a derivative is found to have anticancer properties, it could be tested in combination with standard chemotherapeutic agents or targeted therapies. A derivative of a similar scaffold, compound 24y, which inhibits GLS1, has shown antitumor activity in xenograft models. nih.gov Combining such a compound with other anticancer drugs that target different pathways could result in a more potent and durable response.

Future preclinical studies should be designed to evaluate these potential synergies. This would involve in vitro testing on cancer cell lines followed by in vivo studies in animal models to confirm the efficacy and safety of the combination therapy.

Application of Emerging Synthetic Methodologies for Architecturally Complex Analogues

Advances in synthetic organic chemistry offer new tools for creating architecturally complex analogues of this compound. These novel methodologies can provide access to previously inaccessible chemical space, leading to the discovery of compounds with unique pharmacological properties.

Modern synthetic techniques such as C-H activation, photoredox catalysis, and flow chemistry can be employed to functionalize the core scaffold in novel ways. For example, dearomatization/hydrogenation processes have been used to create highly substituted and stereochemically complex piperidines from fluoropyridines. mdpi.com Photochemical methods have also been utilized for the synthesis of bicyclic piperidinones from dienes. mdpi.comnih.gov

The application of these methods to the this compound scaffold could generate a diverse library of analogues for biological screening. The ability to create complex, three-dimensional structures is particularly important for targeting challenging protein-protein interactions.

Pharmacogenomic Studies to Elucidate Individual Responses

To advance the clinical translation of this compound derivatives, pharmacogenomic studies will be crucial. Understanding how genetic variations influence an individual's response to a drug can help in personalizing treatment and improving outcomes.

Once a lead compound with a clear mechanism of action is identified, studies can be designed to investigate how genetic polymorphisms in the drug's target or metabolic enzymes affect its efficacy and safety. For example, if a derivative targets a specific kinase, researchers could look for mutations in that kinase that confer resistance or sensitivity to the drug.

These studies can be conducted using a variety of approaches, including genome-wide association studies (GWAS) and targeted sequencing of patient samples from clinical trials. The insights gained from pharmacogenomic research can guide patient selection and dose optimization, ultimately leading to more effective and safer therapies.

Repurposing of Existing this compound Scaffolds

Drug repurposing, or finding new uses for existing compounds, is a time- and cost-effective strategy for drug development. Existing libraries of compounds based on the this compound scaffold that may have been synthesized for other purposes could be screened for new biological activities.

Computational methods, such as virtual screening and molecular docking, can be used to predict new targets for these compounds. These in silico predictions can then be validated through in vitro and in vivo experiments. This approach has the potential to rapidly identify new therapeutic indications for these existing molecules.

A systematic screening of these compounds against a diverse panel of disease-relevant targets could uncover unexpected therapeutic opportunities, accelerating the translation of these chemical entities into clinical use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(thien-2-ylcarbonyl)piperidin-4-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic acyl substitution between thiophene-2-carbonyl chloride and piperidin-4-one. Optimization includes using anhydrous dichloromethane (DCM) as a solvent, maintaining low temperatures (0–5°C), and employing a 1:1.2 molar ratio of piperidin-4-one to acyl chloride. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield improvements (>75%) are achievable by controlling moisture and using triethylamine as a base to scavenge HCl .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the carbonyl group (δ ~200 ppm for ketone) and thienyl moiety (aromatic protons at δ 7.0–7.5 ppm). IR spectroscopy identifies the C=O stretch (~1680 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves the 3D structure. Refinement with SHELXL ensures accuracy (R-factor < 0.05). For amorphous samples, powder XRD paired with DFT calculations validates molecular packing .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis and handling.
  • Storage : Store in airtight containers at room temperature with desiccants to prevent hydrolysis.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Refer to SDS guidelines for Piperidin-4-one derivatives for emergency procedures .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets like protease enzymes?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand (AMBER force field) and target protein (PDB ID: e.g., DENV NS2B/NS3 protease).
  • Validation : Compare binding affinities with known inhibitors (e.g., XNT). Perform molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns. Analyze hydrogen bonding and hydrophobic interactions at the active site .

Q. What strategies resolve contradictions between in vitro and in silico activity data for piperidin-4-one derivatives?

  • Methodological Answer :

  • Orthogonal Assays : Validate in vitro enzyme inhibition (e.g., ACE2 activation) with surface plasmon resonance (SPR) to measure binding kinetics.
  • Computational Adjustments : Re-parameterize force fields in MD simulations to account for solvation effects or protonation states.
  • Experimental Replication : Test under varied pH, temperature, and ionic strength to identify confounding factors. Cross-reference with crystallographic data (e.g., SHELX-refined structures) to verify binding modes .

Q. How can structure-activity relationship (SAR) studies guide lead optimization of this compound analogs?

  • Methodological Answer :

  • Analog Design : Synthesize derivatives with substitutions at the thienyl (e.g., halogens) or piperidinone (e.g., methyl groups) positions.
  • Biological Testing : Screen analogs against target assays (e.g., IC50_{50} for protease inhibition).
  • QSAR Modeling : Use multiple linear regression (MLR) or machine learning (e.g., Random Forest) to correlate substituent electronegativity/logP with activity. Prioritize analogs with predicted ΔG < -8 kcal/mol in docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.